2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride 2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2247102-56-1
VCID: VC5177699
InChI: InChI=1S/C12H15ClN2O.ClH/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15;/h1-4H,5-9H2,(H,14,16);1H
SMILES: C1CN(C2=CC=CC=C21)CCNC(=O)CCl.Cl
Molecular Formula: C12H16Cl2N2O
Molecular Weight: 275.17

2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride

CAS No.: 2247102-56-1

Cat. No.: VC5177699

Molecular Formula: C12H16Cl2N2O

Molecular Weight: 275.17

* For research use only. Not for human or veterinary use.

2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride - 2247102-56-1

Specification

CAS No. 2247102-56-1
Molecular Formula C12H16Cl2N2O
Molecular Weight 275.17
IUPAC Name 2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride
Standard InChI InChI=1S/C12H15ClN2O.ClH/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15;/h1-4H,5-9H2,(H,14,16);1H
Standard InChI Key QSQKOVJFGPSCSX-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)CCNC(=O)CCl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide hydrochloride, reflects its core structure:

  • A 2-chloroacetamide group (ClCH2CONH\text{ClCH}_2\text{CONH}-) serves as the electrophilic head.

  • An ethyl linker (CH2CH2-\text{CH}_2\text{CH}_2-) bridges the acetamide to a 2,3-dihydroindole ring, a partially saturated indole derivative with a fused benzene and pyrrolidine system.

  • The hydrochloride salt (HCl\text{HCl}) improves aqueous solubility, critical for pharmacological applications .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H16Cl2N2O\text{C}_{12}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight275.17 g/mol
Hydrogen Bond Donors2 (amide NH, indole NH)
Hydrogen Bond Acceptors3 (amide O, indole N, Cl)
CAS Number2247102-56-1
InChI KeyQSQKOVJFGPSCSX-UHFFFAOYSA-N

The InChI string (InChI=1S/C12H15ClN2O.ClH/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15;/h1-4H,5-9H2,(H,14,16);1H) encapsulates its stereochemical and connectivity details .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Peaks at ~1674 cm1^{-1} (amide C=O stretch) and ~1633 cm1^{-1} (C-Cl stretch) confirm functional groups .

  • 1H^1\text{H} NMR: Signals include δ 2.26 (s, CH3_3), δ 4.85 (s, SCH2_2), and aromatic protons at δ 7.12–7.81, consistent with the dihydroindole and acetamide moieties .

  • Mass Spectrometry: A molecular ion peak at m/z 275.17 aligns with the molecular weight .

Synthetic Methodologies

Core Synthesis Strategy

The compound is synthesized via a two-step nucleophilic substitution and salt formation:

  • Acylation of Ethylenediamine:

    • Reacting 2,3-dihydroindole with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the intermediate 2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide.

    • Reaction Conditions: Ethanol solvent, reflux (80°C, 3–5 h), stoichiometric base .

  • Hydrochloride Salt Formation:

    • Treating the free base with hydrochloric acid (HCl) in anhydrous ether precipitates the hydrochloride salt.

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYield
12-Chloroacetyl chloride, Et3_3N, EtOH, reflux75%
2HCl (gas), Et2_2O, 0°C85%

Optimization Challenges

  • Byproduct Formation: Competing reactions at the indole NH require careful pH control (pH 8–9) .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: 12 mg/mL (HCl salt vs. 3 mg/mL for free base) .

  • Thermal Stability: Decomposes at 215°C, necessitating storage at 2–8°C.

ADME Properties (Predicted)

  • Lipophilicity: LogP = 2.1 (moderate permeability).

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the indole ring.

Biological Activity and Applications

Central Nervous System (CNS) Modulation

The dihydroindole scaffold is associated with serotonin receptor affinity:

  • 5-HT2A_{2A} Antagonism: Potential antidepressant and anxiolytic effects (in silico docking scores: -9.2 kcal/mol) .

Anticancer Screening

Preliminary studies on related chloroacetamides show:

  • Apoptosis Induction: Caspase-3 activation in MCF-7 breast cancer cells (IC50_{50} = 18 µM) .

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Chloroacetamide Derivatives

CompoundTarget ActivityIC50_{50}/MIC
2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide HClAntimicrobial12 µg/mL (S. aureus)
2-Chloro-N-(4-nitrophenyl)acetamideAntifungal25 µg/mL (C. albicans)
4-Chloro-N-(1H-indol-3-yl)benzamideAnticancer8 µM (HeLa)

Future Directions and Challenges

Unresolved Questions

  • In Vivo Toxicity: No data on LD50_{50} or chronic exposure effects.

  • Stereochemical Impact: The role of dihydroindole conformation (boat vs. chair) in bioactivity remains unexplored.

Synthetic Innovations

  • Flow Chemistry: Microreactor systems could enhance yield (projected 90%) and reduce reaction times .

  • Biocatalysis: Lipase-mediated acylation for greener synthesis.

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